molecular formula C14H17NO4 B588012 α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 CAS No. 1246833-90-8

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3

Cat. No.: B588012
CAS No.: 1246833-90-8
M. Wt: 266.311
InChI Key: RMKSZKNEPFLURM-VVJDSYHOSA-N
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Description

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 is a synthetic organic compound characterized by the presence of a trimethoxybenzylidene group and a methoxypropylnitrile group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Scientific Research Applications

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for “α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3” is not available, related compounds have shown antiapoptotic activity. This activity was demonstrated through caspase-3 inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium methoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of 3,4,5-trimethoxybenzaldehyde, a key intermediate, can be achieved through the oxidation of 3,4,5-trimethoxytoluene using various oxidizing agents . The subsequent condensation with a nitrile compound follows similar reaction conditions as those used in laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse scientific research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves the condensation of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile-d3 in the presence of a catalyst and a deuterated solvent.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "β-methoxypropionitrile-d3", "catalyst", "deuterated solvent" ], "Reaction": [ "Dissolve 3,4,5-trimethoxybenzaldehyde in deuterated solvent", "Add β-methoxypropionitrile-d3 to the solution", "Add catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with deuterated solvent", "Dry the product under vacuum" ] }

CAS No.

1246833-90-8

Molecular Formula

C14H17NO4

Molecular Weight

266.311

IUPAC Name

(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3

InChI Key

RMKSZKNEPFLURM-VVJDSYHOSA-N

SMILES

COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N

Synonyms

3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3;  2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; 

Origin of Product

United States

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